2-Ethylphenanthrene 2-Ethylphenanthrene
Brand Name: Vulcanchem
CAS No.: 3674-74-6
VCID: VC1703731
InChI: InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3
SMILES: CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol

2-Ethylphenanthrene

CAS No.: 3674-74-6

Cat. No.: VC1703731

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylphenanthrene - 3674-74-6

Specification

CAS No. 3674-74-6
Molecular Formula C16H14
Molecular Weight 206.28 g/mol
IUPAC Name 2-ethylphenanthrene
Standard InChI InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3
Standard InChI Key UMAHMIHRNVICDZ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Canonical SMILES CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2

Introduction

Chemical Structure and Properties

Molecular Composition

2-Ethylphenanthrene is a PAH derivative with the molecular formula C16H14. The compound features the characteristic phenanthrene tricyclic structure with an ethyl group (-CH2CH3) attached at the 2-position of the phenanthrene ring system. This structural arrangement differentiates it from ethyl phenanthrene-2-carboxylate (C17H14O2), which contains an ester functional group rather than a simple alkyl substituent . The predicted molecular weight of 2-ethylphenanthrene is approximately 206.29 g/mol, based on the atomic weights of its constituent elements.

Physical Properties

Based on structure-property relationships of similar PAHs, 2-ethylphenanthrene is expected to appear as a crystalline solid at room temperature with a light yellow to white coloration. The compound would likely exhibit limited water solubility due to its predominantly hydrocarbon structure, while showing good solubility in common organic solvents such as ethyl acetate, as is typical for similar PAH compounds . The addition of the ethyl group at the 2-position would slightly increase the compound's lipophilicity compared to unsubstituted phenanthrene.

Table 1: Predicted Physical Properties of 2-Ethylphenanthrene

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidSimilar PAH structures
ColorLight yellow to whiteTypical for phenanthrene derivatives
Melting Point85-95°CBased on similar alkylated phenanthrenes
Solubility in WaterVery low (<0.1 mg/L)Hydrophobic nature of PAHs
Solubility in Organic SolventsGood solubility in ethyl acetate, methanolSimilar to extraction behaviors of other PAHs
LogP (octanol-water partition coefficient)4.5-5.0Estimated based on unsubstituted phenanthrene with ethyl modification

Structural Characterization

Spectroscopic Identification

Metabolic Transformations

Predicted Metabolic Pathways

While no direct studies on 2-ethylphenanthrene metabolism are presented in the available literature, insights can be drawn from research on related PAHs. Based on the metabolic fate of phenanthrene derivatives, 2-ethylphenanthrene would likely undergo initial hydroxylation at various positions by cytochrome P450 enzymes, potentially followed by conjugation reactions.

Comparison to Related Compounds

The metabolism of phenanthrene-9,10-quinone in human hepatoma (HepG2) cells reveals several phase II metabolic pathways that might be relevant to 2-ethylphenanthrene. These include glucuronidation, sulfonation, and methylation, which are common detoxification mechanisms for PAHs . For 2-ethylphenanthrene, oxidation might occur both on the phenanthrene ring system and on the ethyl side chain.

Table 2: Potential Metabolic Pathways for 2-Ethylphenanthrene

Metabolic ProcessPotential TransformationsEnzymes Likely Involved
Phase I MetabolismHydroxylation on aromatic ringsCytochrome P450 (CYP) enzymes
Side chain oxidationCYP enzymes, alcohol dehydrogenase
Epoxide formationCYP enzymes
Phase II MetabolismGlucuronidation of hydroxyl groupsUDP-glucuronosyltransferases (UGTs)
Sulfonation of hydroxyl groupsSulfotransferases (SULTs)
Methylation of hydroxyl groupsCatechol-O-methyltransferase (COMT)

Environmental and Toxicological Considerations

Environmental Fate

As a PAH derivative, 2-ethylphenanthrene would be expected to exhibit environmental persistence due to its hydrophobic nature and resistance to rapid biodegradation. The compound would likely partition into sediments, soils, and biota rather than remaining in aqueous environments. The ethyl substituent might slightly increase biodegradability compared to unsubstituted phenanthrene, though it would still be considered relatively persistent.

Toxicological Implications

Analytical Detection Methods

Chromatographic Techniques

Detection and quantification of 2-ethylphenanthrene would typically employ chromatographic separation techniques coupled with appropriate detection methods. High-performance liquid chromatography (HPLC) with UV and fluorescence detection would be applicable, similar to methods used for other phenanthrene derivatives . A typical HPLC method might employ a C18 reversed-phase column with a gradient elution using water and acetonitrile containing modifiers such as ammonium acetate and trifluoroacetic acid.

Advanced Detection Strategies

For more sensitive and specific detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be particularly valuable. Such methods have been successfully applied to phenanthrene metabolites, using both ion trap and Orbitrap mass spectrometry platforms . The expected fragmentation patterns of 2-ethylphenanthrene would aid in its unambiguous identification in complex environmental or biological samples.

Comparison with Related Compounds

Structural Analogs

It is important to distinguish 2-ethylphenanthrene from other similarly named compounds such as ethyl phenanthrene-2-carboxylate. The latter is an ester with the molecular formula C17H14O2, containing a carboxylate functional group that significantly alters its chemical properties . While both compounds share the phenanthrene backbone, their different functional groups would result in distinct physical properties, reactivity patterns, and biological activities.

Feature2-EthylphenanthreneEthyl phenanthrene-2-carboxylate
Molecular FormulaC16H14C17H14O2
Molecular Weight206.29 g/mol250.29 g/mol
Functional GroupEthyl (-CH2CH3)Ethyl carboxylate (-COOC2H5)
Primary Metabolic RoutesRing hydroxylation, side chain oxidationEster hydrolysis, ring hydroxylation
PolarityLess polarMore polar due to ester group
Solubility in WaterVery lowLow, but higher than 2-ethylphenanthrene

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